3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

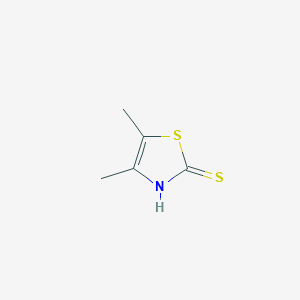

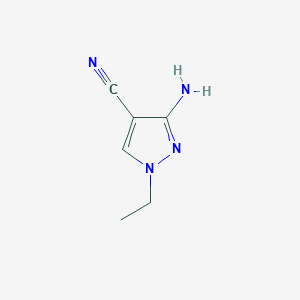

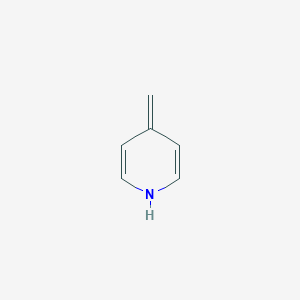

"3-amino-1-ethyl-1H-pyrazole-4-carbonitrile" is a chemical compound belonging to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This compound's structure and chemistry make it a candidate for various chemical and pharmacological studies, particularly as a key intermediate in synthetic chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including "3-amino-1-ethyl-1H-pyrazole-4-carbonitrile," often involves Michael-type addition reactions, showcasing excellent regio-selectivity and yielding pyrazole derivatives exclusively under certain conditions. Ethanol and fluorinated ethanol are typically used as solvents at reflux conditions, contributing to high selectivity and yields from good to excellent under mild reaction conditions (Plem, Müller, & Murguía, 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including "3-amino-1-ethyl-1H-pyrazole-4-carbonitrile," features a pyrazole ring substituted with different groups. For instance, the crystal structure of a similar compound, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, shows that the pyrazole ring is substituted with amino, carbonitrile, and 2-chloro-ethyl groups, stabilized by intermolecular N-H…N and C-H…Cl interactions (Fathima, Khazi, Khazi, & Begum, 2014).

Scientific Research Applications

Amino-pyrazoles have a wide range of applications in various scientific fields . Here are some general applications of amino-pyrazoles:

-

Medicinal Chemistry

- Amino-pyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

- They have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .

- For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

-

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- A new pathway has been introduced for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .

- This method involves a sequential opening/closing cascade reaction .

- The process presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

-

Antimicrobial Activity

-

Synthesis of Pyrazolo[1,5-a]pyrimidines

- 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

- A new silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) has been reported for the assembly of monosubstituted Pyrazoles .

-

Analgesic and Anti-inflammatory Activities

Safety And Hazards

3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it comes in contact with skin, wash with plenty of soap and water. If swallowed, contact a poison center or doctor if you feel unwell .

properties

IUPAC Name |

3-amino-1-ethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALFQLAIPMSUAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444595 |

Source

|

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

122799-95-5 |

Source

|

| Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)

![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)